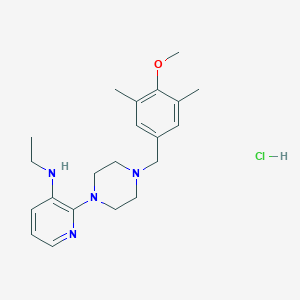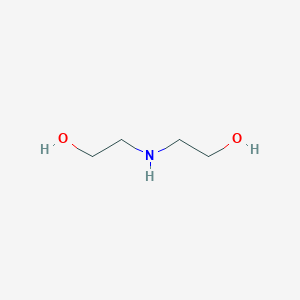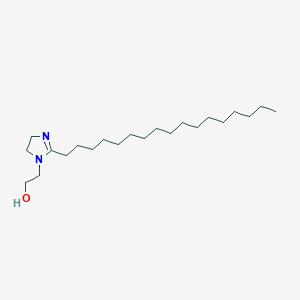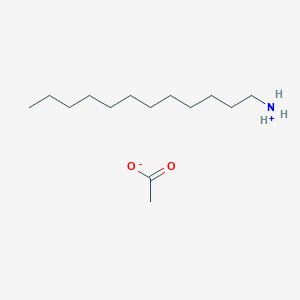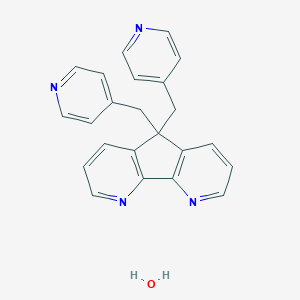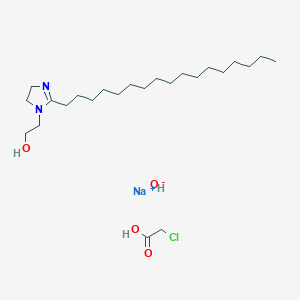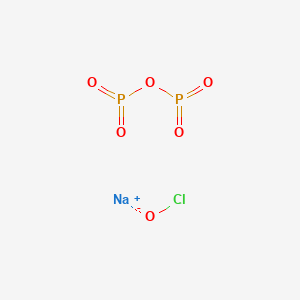
Trozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trozin is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Trozin is not fully understood, but it is believed to act on various cellular pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. Trozin has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
Trozin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Trozin has also been shown to inhibit the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. Additionally, Trozin has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trozin has several advantages for lab experiments. It is stable under various conditions and has a low toxicity profile. However, Trozin has some limitations, including its low solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for the use of Trozin in various fields. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Trozin has also been studied for its potential use in treating various cancers, including breast cancer and lung cancer. Additionally, Trozin has been studied for its potential use in treating viral infections, such as HIV and hepatitis C.
In conclusion, Trozin is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the use of Trozin in various fields, including the treatment of neurodegenerative diseases, cancers, and viral infections.
Métodos De Síntesis
Trozin is synthesized through a specific method that involves the reaction between 1,2,3,4-tetrahydroisoquinoline and 2,4,6-trichlorobenzoyl chloride in the presence of an acid catalyst. This method results in the formation of Trozin, which is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Trozin has been studied extensively for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Trozin has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
137915-09-4 |
|---|---|
Nombre del producto |
Trozin |
Fórmula molecular |
ClNaO6P2 |
Peso molecular |
216.39 g/mol |
InChI |
InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |
Clave InChI |
ZHYUVXZDQKGRCB-UHFFFAOYSA-N |
SMILES isomérico |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES canónico |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Otros números CAS |
137915-09-4 |
Sinónimos |
Trozin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



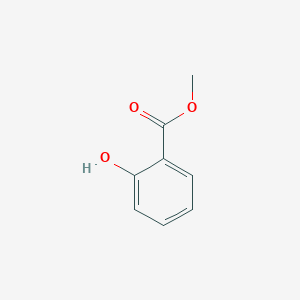
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

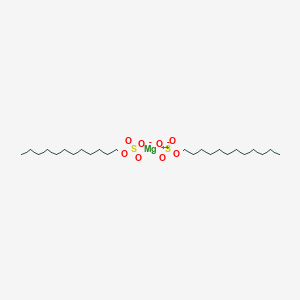
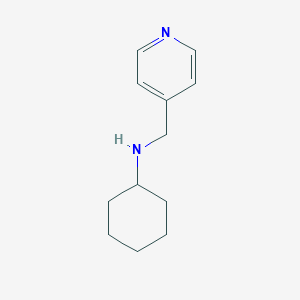
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
